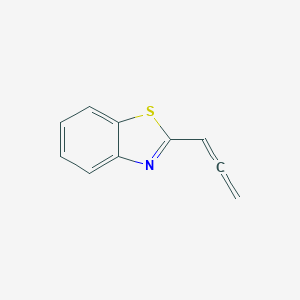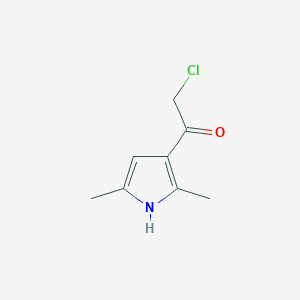
2,4-Dimetoxi-benzhidrilamina
Descripción general
Descripción
2,4-Dimethoxybenzhydrylamine is a chemical compound that has been utilized in various synthetic applications, particularly in the field of organic chemistry. The presence of the dimethoxybenzyl group has been found to be effective for protecting functional groups in complex molecules during synthesis.
Aplicaciones Científicas De Investigación
2,4-Dimethoxybenzhydrylamine has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for functional groups during synthesis.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its potential in the synthesis of anti-HIV-1 agents.
Industry: Utilized in the production of complex organic molecules and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dimethoxybenzhydrylamine can be synthesized through the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride and boron trifluoride etherate in tetrahydrofuran . Another method involves the reduction of 2,4-dimethoxybenzaldehyde using lithium aluminum hydride in tetrahydrofuran .
Industrial Production Methods
The industrial production of 2,4-dimethoxybenzhydrylamine typically involves the same synthetic routes as laboratory methods but on a larger scale. The choice of reducing agents and solvents may vary based on cost and availability.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethoxybenzhydrylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted benzylamines.
Mecanismo De Acción
The mechanism of action of 2,4-dimethoxybenzhydrylamine in synthetic chemistry involves the protection of reactive or sensitive functional groups during chemical reactions. The dimethoxybenzyl group is particularly inert to various conditions, including those for ruthenium-catalyzed C–H arylation, which allows for the synthesis of complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethoxybenzhydrylamine: Similar in structure but with different substitution patterns.
2,4-Dimethoxybenzylamine: Similar but lacks the benzhydryl group.
Uniqueness
2,4-Dimethoxybenzhydrylamine is unique due to its dual methoxy groups on the benzene ring, which provide steric hindrance and electronic effects that are beneficial in protecting functional groups during synthesis. This makes it particularly useful in complex organic synthesis.
Propiedades
IUPAC Name |
(2,4-dimethoxyphenyl)-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-12-8-9-13(14(10-12)18-2)15(16)11-6-4-3-5-7-11/h3-10,15H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEJKJODGOOFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910138 | |
| Record name | 1-(2,4-Dimethoxyphenyl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106864-38-4 | |
| Record name | 2,4-Dimethoxy-α-phenylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106864-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethoxybenzhydrylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106864384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Dimethoxyphenyl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-Dimethoxybenzhydrylamine suitable for peptide synthesis?
A1: 2,4-DMBHA serves as a solid support for anchoring the growing peptide chain during synthesis. [, ] It allows for the stepwise addition of amino acids while keeping the peptide attached to a solid phase, simplifying purification steps between reactions. This is crucial in solid-phase peptide synthesis (SPPS), where efficient purification is essential after each coupling and deprotection step.
Q2: How does 2,4-DMBHA compare to other resins used in peptide synthesis, like TMBHA?
A2: One study directly compared 2,4-DMBHA to 4-(benzyloxy)-2',4'-dimethoxybenzhydrylamine (TMBHA) for synthesizing human cholecystokinin analogues. [] While both resins ultimately yielded products of comparable purity, the synthesis on TMBHA was noted to be slower. This suggests that the choice between 2,4-DMBHA and TMBHA might depend on the specific peptide being synthesized and the desired reaction kinetics.
Q3: Can you provide an example of how 2,4-DMBHA was successfully employed in peptide synthesis from the research?
A3: One study details the total synthesis of a gamma-carboxyglutamate-containing "sleeper" peptide from Conus geographus venom using 2,4-DMBHA resin. [] The researchers developed a novel strategy to cleave the acid-sensitive peptide from the resin while maintaining the integrity of the gamma-carboxyglutamate residues. This highlights the ability to tailor cleavage conditions when using 2,4-DMBHA to accommodate the specific needs of the synthesized peptide.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


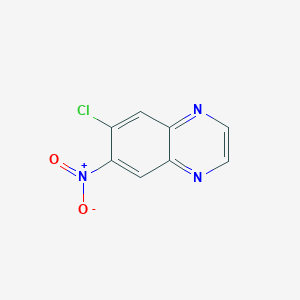
![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)




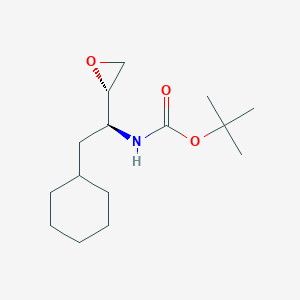
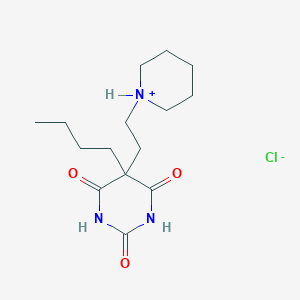


![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate](/img/structure/B9587.png)
